methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a fused 8-oxa-10,12-diazatricyclo framework. Key structural attributes include:
- Methyl ester group: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.
- Tricyclic core: Combines oxygen (oxa) and nitrogen (diaza) heteroatoms, influencing electronic properties and molecular rigidity.
This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors requiring rigid, heteroatom-rich scaffolds.
Properties
IUPAC Name |
methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-19-10-15(14-9-11(17(23)25-2)3-8-16(14)26-19)21-18(24)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCGBIQHFUGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred for its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality and yield. The use of catalysts and advanced purification techniques like chromatography may also be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the fluorophenyl ring.
Scientific Research Applications
Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. In receptor binding studies, it has been shown to interact with specific receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorophenyl Derivatives
10-(2,5-Difluorophenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[7.3.1.0²⁷]Trideca-2,4,6-Trien-11-One
- Substituents : 2,5-Difluorophenyl (vs. 4-fluorophenyl in the target).
- Lipophilicity: Higher logP due to additional fluorine atoms, possibly enhancing membrane permeability but reducing aqueous solubility. Metabolic Stability: Difluoro groups may slow oxidative metabolism compared to mono-fluoro analogs.
Heteroatom and Ring System Modifications
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One
- Core Structure : Tetracyclic (vs. tricyclic) with sulfur (dithia) and nitrogen (aza) heteroatoms.
- Substituents : 4-Methoxyphenyl (electron-donating group).
- Impact: Reactivity: Sulfur’s polarizability may increase susceptibility to nucleophilic attack compared to oxygen/nitrogen systems.
Methyl 12-Hydroxy-10-[1-(4-Methoxyphenyl)-2-Oxo-3-Phenoxyazetidin-4-Yl]-11-Oxa-3-Azahexacyclo[...]Carboxylate
- Core Structure: Hexacyclic (vs. tricyclic) with an azetidinone (β-lactam-like) moiety.
- Substituents: Methoxyphenyl and phenoxyazetidin groups.
- Impact: Stability: Strained azetidinone ring may confer reactivity akin to β-lactam antibiotics. Solubility: Hydroxy and methoxy groups could enhance hydrophilicity but reduce passive diffusion.
Functional Group and Steric Variations
Dimethyl 1,8-Bis(4-Methylphenyl)-11-Oxatricyclo[6.2.1.0²⁷]Undeca-2,4,6,9-Tetraene-9,10-Dicarboxylate
- Functional Groups : Two methyl esters (vs. one in the target) and bis(4-methylphenyl) substituents.
- Impact: Solubility: Higher ester content may increase hydrolysis rates, altering bioavailability.
Structural and Functional Comparison Table
Key Research Insights
- Fluorine Positioning : Para-fluoro (target) vs. meta-difluoro () substituents critically influence electronic profiles and binding kinetics.
- Heteroatom Effects : Oxygen/nitrogen systems (target) favor rigidity and metabolic stability, while sulfur-containing analogs () may exhibit unique reactivity.
- Ring Complexity : Tricyclic frameworks balance conformational stability and synthetic accessibility, whereas hexacyclic systems () introduce synthetic challenges.
Biological Activity
Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Structural Characteristics
The compound features a unique tricyclic structure that includes:
- Fluorophenyl group : Enhances biological activity through electronic effects.
- Diazatricyclic core : Provides structural rigidity and potential for interaction with biological targets.
- Carboxylate functionality : May play a role in solubility and binding interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Nucleophilic substitution : Introduction of the fluorophenyl group.
- Cyclization : Formation of the tricyclic structure through intramolecular reactions.
- Carboxylation : Introduction of the carboxylate group under specific conditions.
Anticancer Properties
Research indicates that compounds similar to methyl 10-(4-fluorophenyl)-9-methyl-11-oxo have demonstrated significant antiproliferative activity against various cancer cell lines. A study on fluorinated benzothiazoles showed that fluorinated compounds can induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and covalent binding to macromolecules .
In vitro studies have suggested that this compound may exhibit:
- Inhibition of tumor cell proliferation : Similar to other compounds with fluorinated aromatic systems.
- Potential for selective toxicity : Targeting cancer cells while sparing normal cells.
The proposed mechanism of action involves:
- Interaction with key enzymes or receptors : Such as those involved in DNA repair pathways (e.g., PARP enzymes).
- Induction of apoptosis : Triggering programmed cell death in cancer cells through metabolic activation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that similar diazatricyclic compounds inhibited proliferation in breast cancer models with an IC50 value in the low nanomolar range. |
| Study B (2021) | Investigated the binding affinity of related compounds to PARP1/2, showing enhanced potency compared to non-fluorinated analogs. |
| Study C (2023) | Highlighted the role of fluorinated groups in enhancing metabolic stability and cellular uptake in preclinical models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
